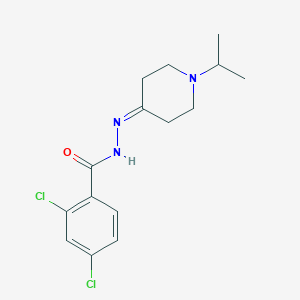![molecular formula C13H18ClN3OS B449466 1-(3-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea](/img/structure/B449466.png)
1-(3-chlorophenyl)-3-[2-(morpholin-4-yl)ethyl]thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is a synthetic organic compound that belongs to the class of thioureas It is characterized by the presence of a chlorophenyl group, a morpholinyl group, and a thiourea moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea typically involves the reaction of 3-chloroaniline with 2-(4-morpholinyl)ethyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Products with substituted chlorophenyl groups.
Scientific Research Applications
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]urea: Similar structure but with a urea moiety instead of thiourea.
N-(3-chlorophenyl)-N’-[2-(4-piperidinyl)ethyl]thiourea: Similar structure but with a piperidinyl group instead of morpholinyl.
N-(4-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea: Similar structure but with a 4-chlorophenyl group instead of 3-chlorophenyl.
Uniqueness
N-(3-chlorophenyl)-N’-[2-(4-morpholinyl)ethyl]thiourea is unique due to the specific combination of its functional groups, which confer distinct chemical and biological properties. The presence of the morpholinyl group enhances its solubility and bioavailability, while the thiourea moiety contributes to its reactivity and potential therapeutic effects.
Properties
Molecular Formula |
C13H18ClN3OS |
|---|---|
Molecular Weight |
299.82g/mol |
IUPAC Name |
1-(3-chlorophenyl)-3-(2-morpholin-4-ylethyl)thiourea |
InChI |
InChI=1S/C13H18ClN3OS/c14-11-2-1-3-12(10-11)16-13(19)15-4-5-17-6-8-18-9-7-17/h1-3,10H,4-9H2,(H2,15,16,19) |
InChI Key |
WWMQKYLDVZTOBE-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)Cl |
Canonical SMILES |
C1COCCN1CCNC(=S)NC2=CC(=CC=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[N-(1-naphthylacetyl)ethanehydrazonoyl]phenyl}-2-furamide](/img/structure/B449386.png)
![N-(4-{N-[hydroxy(diphenyl)acetyl]ethanehydrazonoyl}phenyl)-2-thiophenecarboxamide](/img/structure/B449389.png)
![2-(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)-N'~1~-((E)-1-{4-METHOXY-3-[(3-METHYL-4-NITROPHENOXY)METHYL]PHENYL}METHYLIDENE)ACETOHYDRAZIDE](/img/structure/B449390.png)
![2-[(E)-1-(2-BROMO-5-ETHOXY-4-ISOPROPOXYPHENYL)METHYLIDENE]-1-HYDRAZINECARBOXAMIDE](/img/structure/B449392.png)
![N'-[1-(4-chlorophenyl)propylidene]cyclohexanecarbohydrazide](/img/structure/B449393.png)
![N'-[2-(benzyloxy)benzylidene]-2-(4-ethoxyanilino)butanohydrazide](/img/structure/B449394.png)
![N'-[(1Z)-3,4-dihydronaphthalen-1(2H)-ylidene]heptanehydrazide](/img/structure/B449395.png)
![N-{3-[(1Z)-1-{2-[(4-methoxyphenyl)acetyl]hydrazinylidene}ethyl]phenyl}cyclopropanecarboxamide](/img/structure/B449398.png)

![ETHYL 2-[2-CHLORO-6-METHOXY-4-({(Z)-2-[3-(TRIFLUOROMETHYL)PHENYL]HYDRAZONO}METHYL)PHENOXY]ACETATE](/img/structure/B449401.png)
![N-[3-(heptanoylamino)-4-(phenyldiazenyl)phenyl]heptanamide](/img/structure/B449403.png)
![2,2,2-trichloro-N-{2,2-dimethyl-3-[(trichloroacetyl)amino]propyl}acetamide](/img/structure/B449404.png)
![4-(2-{2,3-Dibromo-4-[(2-chlorobenzyl)oxy]-5-methoxybenzylidene}hydrazino)benzoic acid](/img/structure/B449405.png)
